molecular formula C21H18N2O B2753178 (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole CAS No. 1053059-03-2

(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole

Cat. No.: B2753178
CAS No.: 1053059-03-2
M. Wt: 314.388
InChI Key: YFAQKOURSUQTBP-BUHFOSPRSA-N
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Description

The compound (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole features a benzimidazole core substituted at position 1 with a 1-phenylethyl group and at position 2 with an (E)-configured vinylfuran moiety. The E-configuration ensures the furan and benzimidazole groups are on opposite sides of the double bond, influencing molecular planarity and interactions with biological targets.

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-16(17-8-3-2-4-9-17)23-20-12-6-5-11-19(20)22-21(23)14-13-18-10-7-15-24-18/h2-16H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAQKOURSUQTBP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Furan-2-yl Vinyl Group: The furan-2-yl vinyl group can be introduced via a Heck reaction, where a furan-2-yl halide reacts with a vinyl precursor in the presence of a palladium catalyst.

    Addition of the 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with a 1-phenylethyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. The structural similarity of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole to known anticancer agents suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluating benzimidazole derivatives demonstrated that certain compounds showed potent activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effectiveness comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities. The compound may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.

In vitro studies suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects

The imidazole ring present in the compound is associated with anti-inflammatory properties. Research has shown that derivatives of imidazole can inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Study :
    • A derivative was synthesized and tested against HCT116 cells, showing an IC50 value of 4.53 µM, indicating strong anticancer activity .
  • Antimicrobial Evaluation :
    • Compounds structurally related to this compound were tested against multiple strains, demonstrating significant MIC values that suggest efficacy against resistant bacterial strains .
  • Anti-inflammatory Research :
    • Studies have indicated that modifications to the imidazole structure can enhance anti-inflammatory activity, providing a pathway for developing new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position 1 and 2) Melting Point (°C) Key Properties/Activities Reference
Target Compound 1-(1-Phenylethyl), 2-((E)-2-(furan-2-yl)vinyl) Not reported Likely high lipophilicity (logP) N/A
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) 1-H, 2-(furan-2-yl) 285–287 Antifungal activity
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) 1-H, 2-(thiophen-2-yl) 344–346 Higher thermal stability vs. 3o
(E)-2-(4-(Methylthio)styryl)-1H-benzo[d]imidazole 1-H, 2-((E)-4-(methylthio)styryl) Not reported Inhibits miR-155 in Th17 cells
2-(Furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole (L2) 1-(Furan-2-ylmethyl), 2-(furan-2-yl) Not reported Synthesized via green chemistry
(Z)-1-(4-Isopropoxyphenyl)-5-(naphthalen-2-ylvinyl)-1H-benzo[d]imidazole 1-(4-Isopropoxyphenyl), 5-((Z)-naphthalen-2-ylvinyl) 170–171 Anticancer potential

Key Observations:

  • Phenylethyl vs.
  • Vinyl Configuration: The E-configuration in the target compound contrasts with Z-configurations in analogs like the naphthylvinyl derivative , which may alter binding to planar biological targets (e.g., DNA or enzymes).
  • Heterocyclic Substituents: Replacing furan with thiophene (3p ) increases melting point by ~60°C, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) due to sulfur’s polarizability .

Biological Activity

(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole, a compound with the chemical formula C21H18N2O, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 1053059-03-2
Molecular Weight 314.38 g/mol
Density 1.13 g/cm³ (predicted)
Boiling Point 511.4 °C (predicted)
pKa 4.71 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with benzimidazole derivatives through various coupling methods. These methods often utilize palladium-catalyzed reactions or other coupling agents to facilitate the formation of the vinyl bond between the furan and benzimidazole moieties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, a study published in Biological Chemistry reported that newly synthesized benzimidazole derivatives showed promising results against human lung cancer cell lines A549, HCC827, and NCI-H358. The compounds were tested using both 2D and 3D cell culture methods, revealing higher cytotoxicity in 2D assays compared to 3D assays .

The mechanism of action is believed to involve the inhibition of DNA-dependent enzymes and binding to DNA, predominantly within the minor groove. This interaction may disrupt essential cellular processes such as replication and transcription, leading to reduced cell proliferation .

Antimicrobial Activity

In addition to antitumor properties, some benzimidazole derivatives have demonstrated antimicrobial activity. Research indicates that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of specific functional groups in the structure influences their binding affinity to bacterial DNA, enhancing their efficacy against various pathogens.

Case Studies

  • Antitumor Efficacy : A study involving a series of benzimidazole derivatives showed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against lung cancer cell lines. For example, one derivative achieved an IC50 of 6.26 μM against HCC827 cells in a 2D assay format .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds found that certain derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study highlighted a compound with a structural similarity to this compound that inhibited Staphylococcus aureus with an MIC value of 8 μg/mL .

Q & A

Q. What are the optimal synthetic routes for (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehyde or ketone) to form the benzimidazole core. For example, refluxing with substituted aryl aldehydes in acidic conditions (e.g., HCl or TsOH) .
  • Step 2 : Introduction of the (E)-vinyl-furan moiety via Heck coupling or Wittig reactions. highlights the use of vinyl intermediates in similar benzimidazole derivatives, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Critical Factors : Yield optimization depends on solvent choice (e.g., acetonitrile or dioxane), catalyst loading (e.g., Pd(OAc)₂), and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is typical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and vinyl protons (δ 6.5–7.2 ppm, coupling constant J ≈ 16 Hz for E-configuration). The furan ring shows distinct protons at δ 6.3–7.4 ppm .
  • FTIR : Stretching vibrations for C=N (imidazole ring, ~1618 cm⁻¹) and C=C (vinyl, ~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₂₁H₁₇N₂O) and fragmentation patterns for the benzimidazole core .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli using broth microdilution (CLSI guidelines). Benzimidazole derivatives in and showed MIC values as low as 8 µg/mL .
  • Antifungal Activity : Disk diffusion or microplate assays against C. albicans, with fluconazole as a positive control .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like EGFR or TRPV1?

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR PDB: 1M17). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .
  • Critical Interactions : The furan and vinyl groups may engage in π-π stacking with hydrophobic residues (e.g., Phe723 in EGFR), while the benzimidazole nitrogen forms hydrogen bonds .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data across studies?

  • Case Example : reports yields >80% for benzimidazoles using one-pot methods, while notes lower yields (~60%) for furan-containing derivatives. Contradictions arise from differences in substituent steric effects and catalyst efficiency. Systematic optimization (DoE methods) is recommended to identify critical variables (e.g., temperature, solvent polarity) .
  • Biological Variability : Discrepancies in MIC values (e.g., vs. 14) may stem from strain-specific resistance or assay conditions. Standardize protocols using CLSI guidelines and include positive controls .

Q. What role could this compound play in materials science, such as catalysis or optoelectronics?

  • Catalysis : Analogous to , the furan-vinyl moiety may enhance π-conjugation, making it suitable for CO₂ fixation catalysts. Test activity in solvent-free conditions at 100°C with Ti-based catalysts .
  • Optoelectronics : The extended π-system could enable applications in organic LEDs (OLEDs). Characterize photoluminescence (PL) quantum yield and HOMO-LUMO gaps via cyclic voltammetry and UV-vis spectroscopy .

Q. What crystallographic strategies (e.g., SHELX refinement) are critical for resolving its 3D structure?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality via slow evaporation from DCM/hexane .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. The E-vinyl configuration will show clear electron density maps .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H NMR δ 6.8–7.5 (aromatic H), δ 6.5–7.2 (vinyl H, J = 16 Hz), δ 4.5–5.0 (CH₂Ph)
FTIR 1618 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C), 750 cm⁻¹ (furan ring)
ESI-MS [M+H]⁺ at m/z = 313.3 (C₂₁H₁₇N₂O)

Q. Table 2: Comparative Synthetic Yields Under Varied Conditions

MethodCatalystSolventTemperature (°C)Yield (%)Reference
One-pot condensationTsOHDioxane10085
Heck couplingPd(OAc)₂Acetonitrile8062
Wittig reactionPPh₃THF2570

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